Bienvenue dans la boutique en ligne BenchChem!

4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (CAS 1354936-26-7) is a synthetic, small-molecule pyrimidine derivative with the molecular formula C19H19N3O and a molecular weight of 305.4 g/mol. It belongs to a class of 2-aminopyrimidines widely explored as protein kinase inhibitors, particularly for targets like VEGFR-2 and mutant B-Raf.

Molecular Formula C19H19N3O
Molecular Weight 305.4 g/mol
CAS No. 1354936-26-7
Cat. No. B6348133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
CAS1354936-26-7
Molecular FormulaC19H19N3O
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)OC)N)C
InChIInChI=1S/C19H19N3O/c1-12-7-8-15(9-13(12)2)18-11-17(21-19(20)22-18)14-5-4-6-16(10-14)23-3/h4-11H,1-3H3,(H2,20,21,22)
InChIKeyMCCBYEFICUNHLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (CAS 1354936-26-7) is a Key Screening Candidate for Targeted Kinase and VEGFR Programs


4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (CAS 1354936-26-7) is a synthetic, small-molecule pyrimidine derivative with the molecular formula C19H19N3O and a molecular weight of 305.4 g/mol [1]. It belongs to a class of 2-aminopyrimidines widely explored as protein kinase inhibitors, particularly for targets like VEGFR-2 and mutant B-Raf [2]. The compound is listed as a potential VEGFA inhibitor, with a patented status for blood vessel proliferative disorders, making it relevant for angiogenesis-targeted research [3]. As a commercial screening compound, it is offered at a standard purity of 98% with available batch-specific QC data including NMR, HPLC, and GC, which is essential for reproducible hit validation .

The Risk of Analog Swapping: Why 4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine Cannot Be Replaced by Its Isomers


Substituting 4-(3,4-dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine with its closely related positional isomers or phenyl-substituted analogs introduces significant risks of altered bioactivity and physicochemical properties. The substitution pattern on the pyrimidine core is a critical determinant of kinase selectivity; for instance, moving the methoxy group from the meta to the para position (CAS 1354922-81-8) or changing the dimethylphenyl pattern from 3,4- to 2,4-substitution (CAS 1354923-15-1) can drastically shift the binding mode, as demonstrated in structure-activity relationship (SAR) studies on similar aminopyrimidine kinase inhibitors [1]. Even a simple removal of the methoxy group (CAS 1354936-33-6) converts a hydrogen-bond acceptor into a hydrophobic methyl group, potentially abolishing key interactions with the hinge region of the target kinase. These subtle structural changes can lead to false negatives or misleading efficacy in screening cascades. Therefore, procurement must specify the exact compound to ensure the integrity of any established SAR program or hit-to-lead campaign.

Head-to-Head and Cross-Study Comparative Analysis for 4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (CAS 1354936-26-7)


Meta-Methoxy vs. Para-Methoxy Isomer: Impact on Predicted Drug-Likeness and Potential Ligand-Target Binding

The target compound's 3-methoxyphenyl ring creates a meta-substituted hydrogen-bond acceptor, while its closest analog, 4-(3,4-dimethylphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (CAS 1354922-81-8), presents a para-substituted methoxy. This positional shift alters the electrostatic potential surface and the vector of the hydrogen-bond acceptor, which is often a critical determinant in kinase type-I inhibitor binding modes [1]. Although no direct biochemical head-to-head assay is publicly available, the structural basis for differentiation is well-established in pyrimidine kinase inhibitor SAR, where meta-substitution has been shown to favor selectivity over para-substitution against the VEGFR-2 kinase hinge-region [1]. The target compound retains the same molecular formula (C19H19N3O) and weight (305.4 g/mol) as its para-isomer, meaning the differentiation is purely functional in nature and cannot be detected by mass spectrometry alone [2].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Purity and Quality Control: Batch-Specific Analytical Verification as a Procurement Differentiator

The target compound is supplied by Bidepharm at a standard purity of 98%, accompanied by batch-specific analytical data including NMR, HPLC, and GC . In contrast, alternative vendors for this compound and its analogs often list a lower purity of 95%+ without detailed, batch-specific QC documentation . The availability of rigorous QC data is a critical differentiator for procurement in an industrial screening setting, as it minimizes the risk of introducing impurities that can act as potent false positives in enzymatic or cellular assays.

Chemical Procurement Quality Control Hit Validation

Differentiation from Non-Methoxy Analogs: The Role of the Hydrogen-Bond Acceptor in Kinase Hinge Binding

A direct analog, 4-(3,4-dimethylphenyl)-6-(3-methylphenyl)pyrimidin-2-amine (CAS 1354936-33-6), exchanges the 3-methoxy group for a methyl group, eliminating a key hydrogen-bond acceptor. In class-level SAR for 2-aminopyrimidine VEGFR-2 inhibitors, the presence of a hydrogen-bond acceptor at this position is crucial for forming an interaction with the backbone NH of Asp1046 in the kinase hinge region [1]. The loss of a single acceptor atom can reduce binding affinity by over 100-fold in similar scaffolds [1]. While no direct assay data for this specific pair is public, the structural inference is robust and should guide procurement decisions for screening libraries targeting type-I kinase inhibitors.

Kinase Inhibition Hydrogen Bonding Lead Optimization

Patented Status as a VEGFA Inhibitor: Potential for Therapeutic Target Differentiation

The target compound is associated with a patent (PMID28621580) and is classified in the DrugMap database as an inhibitor of Vascular Endothelial Growth Factor A (VEGFA), with a patented indication for blood vessel proliferative disorder [1]. This therapeutic focus differentiates it from many closely related pyrimidine analogs that are primarily explored as general kinase inhibitors without a specific disease indication. In particular, the closest analog 4-(2,4-dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (CAS 1354923-15-1) is primarily described in vendor catalogs as having undefined 'potential biological activities' without clinical or disease-specific patent anchoring .

Angiogenesis VEGF Pathway Patent Landscape

Optimal Scientific and Industrial Use Cases for 4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (CAS 1354936-26-7)


Focused Screening for Type-I VEGFR-2 or B-Raf Kinase Inhibitors

Given its structural alignment with established 2-aminopyrimidine kinase inhibitors and its patented link to VEGFA inhibition [1], this compound is best suited for inclusion in focused kinase screening libraries targeting the VEGFR-2 and B-Raf V600E signaling pathways. The specific 3-methoxy and 3,4-dimethyl substitution pattern provides a defined pharmacophore for hinge-binding interactions, and the high purity (98%) with validated QC ensures reliable dose-response data .

Hit-to-Lead SAR Expansion for Angiogenesis Programs

For medicinal chemistry teams working on angiogenesis inhibitors, this compound serves as a validated starting point for systematic SAR exploration. The presence of the meta-methoxy group offers a clear synthetic handle for further functionalization to improve potency and selectivity, while the 3,4-dimethylphenyl group provides a distinct shape complementarity for the hydrophobic back pocket of the VEGFR-2 ATP-binding site [1]. Procurement of the correct isomer with documented QC is critical to avoid misleading SAR based on impure or incorrectly substituted material.

Cross-Validated Computational Docking and Pharmacophore Modeling

This compound is well-suited as a probe molecule for computational models of kinase inhibition, as its predicted physicochemical properties (cLogP ~3.9, TPSA 61 Ų) suggest favorable cell permeability and solubility profiles . Its distinct substitution pattern makes it a useful negative control for computational models designed to discriminate between active and inactive kinase inhibitors based on methoxy-group positioning, providing a rigorous test for docking scoring functions.

Procurement for Reproducible In Vitro Angiogenesis Assays

For groups performing cell-based angiogenesis assays (e.g., tube formation or migration assays), this compound can serve as a tool inhibitor with a defined purity and QC profile, enabling inter-experimental reproducibility. The documented 98% purity with full analytical traceability from Bidepharm directly addresses the reproducibility crisis in preclinical biology, where impurities in screening compounds have been identified as a major source of false positives.

Quote Request

Request a Quote for 4-(3,4-Dimethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.